1H-Benzimidazole-6-carboximidamide,2,2'-methylenebis-

准备方法

苯并咪唑的合成涉及多个步骤,从苯并咪唑核的制备开始。一种常见的方法是在酸性条件下,将邻苯二胺与羧酸或其衍生物缩合。反应通常需要催化剂,例如盐酸或硫酸,并在升高的温度下进行。 工业生产方法可能涉及优化反应条件以提高产率和纯度,以及为大规模生产扩大生产规模 .

化学反应分析

苯并咪唑会发生各种化学反应,包括氧化反应、还原反应和取代反应。这些反应中常用的试剂包括氧化剂,如高锰酸钾或过氧化氢,还原剂,如硼氢化钠,以及亲核试剂,如胺或硫醇。这些反应形成的主要产物取决于所用试剂和具体条件。 例如,苯并咪唑的氧化会导致形成具有不同官能团的苯并咪唑衍生物 .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of substituted benzamides based on benzimidazole structures that demonstrated promising activity against various cancer cell lines. Specifically, compounds derived from 1H-benzimidazole were evaluated for their cytotoxic effects against human colorectal carcinoma cells (HCT116), with some exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| W17 | 4.12 | HCT116 |

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| 5-FU | 7.69 | HCT116 |

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Several studies have synthesized benzimidazole derivatives that showed potent antibacterial and antifungal activities against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating a strong potential for development as new antimicrobial agents .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

Material Science

Synthesis of New Materials

In addition to its biological applications, 1H-benzimidazole-6-carboximidamide, 2,2'-methylenebis- serves as a valuable building block in the synthesis of advanced materials. Its unique structural properties allow it to be used in the formulation of polymers and coatings with specific functionalities. The compound's ability to form stable bonds and its thermal stability make it suitable for industrial applications .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

A study conducted by Naganna et al. investigated the efficacy of benzimidazole-coumarin hybrids against MRSA. The results indicated that these compounds could penetrate bacterial barriers and disrupt DNA replication processes, showcasing their potential as effective treatments for resistant bacterial infections .

Case Study 2: Antidiabetic Properties

Another significant application involves the exploration of benzimidazole derivatives as potential antidiabetic agents. In vitro studies demonstrated that certain compounds exhibited high levels of α-amylase inhibition, suggesting their utility in managing diabetes by regulating blood sugar levels .

作用机制

苯并咪唑的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。例如,苯并咪唑已被证明可以通过与活性位点结合并阻止底物结合来抑制MPro和木瓜蛋白酶样蛋白酶的活性。 这种抑制可以破坏病毒复制并减少病毒的传播 . 苯并咪唑的作用涉及的分子途径包括酶活性的调节、蛋白质-蛋白质相互作用和信号转导途径 .

相似化合物的比较

苯并咪唑因其特定的结构特征和生物活性,在苯并咪唑衍生物中是独一无二的。 类似的化合物包括其他苯并咪唑衍生物,例如芬特罗林,它是一种β-2肾上腺素受体激动剂,用于治疗哮喘的症状 . 虽然苯并咪唑和芬特罗林都共享一个苯并咪唑核心,但它们的官能团和生物靶标不同,导致不同的药理作用。 其他类似化合物包括各种苯并咪唑基抑制剂,它们靶向生物系统中的不同酶和受体 .

生物活性

1H-Benzimidazole-6-carboximidamide, 2,2'-methylenebis- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article reviews the available literature on its biological activity, including anti-cancer properties, antiparasitic effects, and other pharmacological implications.

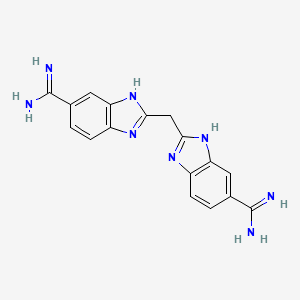

Chemical Structure and Properties

The compound is characterized by a benzimidazole core with a carboximidamide functional group. Its structure can be represented as follows:

This structure allows for various interactions with biological targets, contributing to its pharmacological effects.

Anti-Cancer Activity

1H-Benzimidazole derivatives are noted for their potential anti-cancer activities. Research indicates that several derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : In studies involving MCF-7 (breast cancer) and U87 (glioblastoma) cell lines, compounds derived from benzimidazole showed IC50 values ranging from 25.72 μM to 45.2 μM, indicating effective inhibition of cell proliferation .

- Mechanisms of Action : The mechanism of action includes induction of apoptosis, as evidenced by flow cytometry results demonstrating increased apoptotic cell populations upon treatment with these compounds . Additionally, compounds have been shown to inhibit critical signaling pathways involved in cancer progression, such as the EGFR and BRAF pathways .

Table 1: Summary of Anti-Cancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 1 | MCF-7 | 25.72 | Apoptosis induction |

| Compound 2 | U87 | 45.2 | EGFR/BRAF inhibition |

| Compound 3 | HuT78 | 9.68 | Selective cytotoxicity |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.

- Efficacy : Novel amidine derivatives based on the benzimidazole scaffold showed promising results with enhanced selectivity and potency against T. cruzi. For instance, certain derivatives demonstrated effective inhibition with low micromolar concentrations .

- In Silico Studies : Computational analyses have provided insights into the pharmacokinetic profiles and potential toxicity of these compounds, supporting their development as therapeutic agents .

Table 2: Antiparasitic Activity Overview

| Compound | Target Organism | IC50 (μM) | Observations |

|---|---|---|---|

| DB2228 | T. cruzi | <10 | High selectivity |

| DB2232 | T. cruzi | <5 | Promising lead compound |

Other Biological Activities

Beyond anti-cancer and antiparasitic effects, benzimidazole derivatives have been investigated for their antimicrobial properties. Some studies highlight their effectiveness against biofilm-forming bacteria and other pathogens .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of various benzimidazole derivatives:

- Case Study 1 : A series of benzimidazole-based compounds were synthesized and tested for dual inhibition of EGFR and BRAFV600E in melanoma cells. The most active compounds demonstrated significant cell growth inhibition and induced apoptosis through caspase activation .

- Case Study 2 : In a comparative study of indole and benzimidazole analogues, it was found that replacing furan with benzimidazole significantly enhanced DNA binding affinity and antiparasitic activity against T. cruzi .

属性

IUPAC Name |

2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N8/c18-16(19)8-1-3-10-12(5-8)24-14(22-10)7-15-23-11-4-2-9(17(20)21)6-13(11)25-15/h1-6H,7H2,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKOOEFIMWKZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)NC(=N2)CC3=NC4=C(N3)C=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225717 | |

| Record name | Bis(5-amidino-2-benzimidazolyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74733-75-8 | |

| Record name | Bis(5-amidino-2-benzimidazolyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074733758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(5-amidino-2-benzimidazolyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。